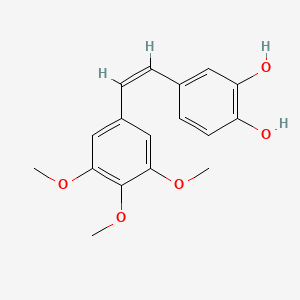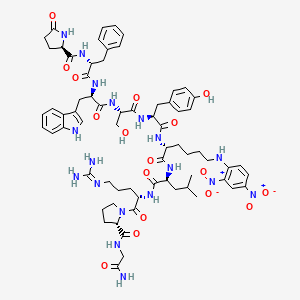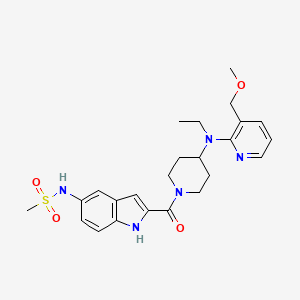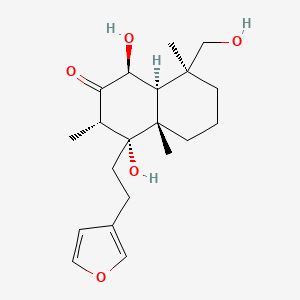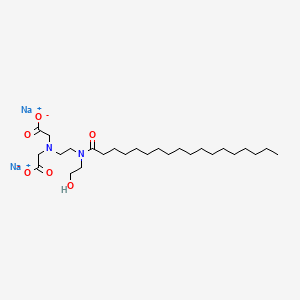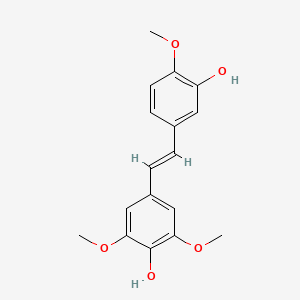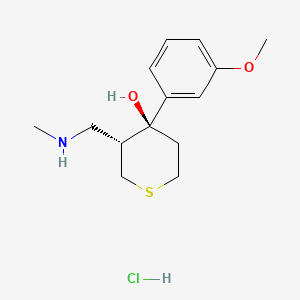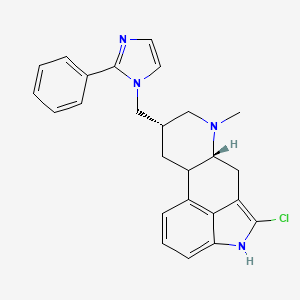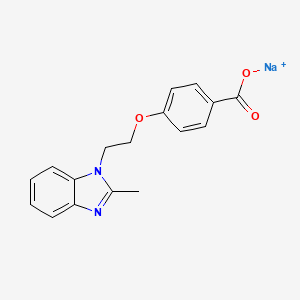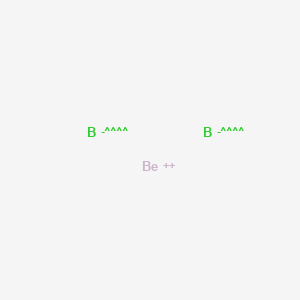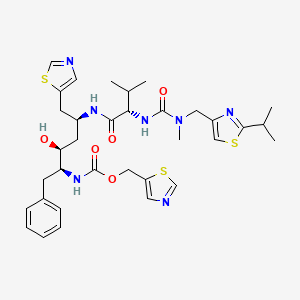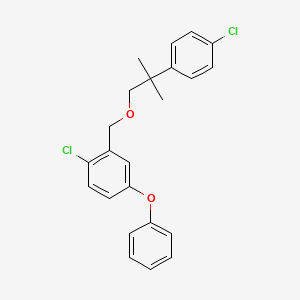
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- is an organic compound with a complex structure It consists of a benzene ring substituted with chlorine, phenoxy, and a propoxy group containing a chlorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with various electrophiles. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process might include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Benzene, 1-chloro-2-(chloromethyl)-: Similar structure but lacks the propoxy and phenoxy groups.
1-Chloro-2-ethynylbenzene: Contains an ethynyl group instead of the propoxy and phenoxy groups.
4-Chlorobenzyl chloride: Similar but with different substitution patterns on the benzene ring.
Uniqueness
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both chlorine and phenoxy groups, along with the propoxy moiety, makes it a versatile compound for various chemical reactions and applications.
特性
CAS番号 |
83492-88-0 |
|---|---|
分子式 |
C23H22Cl2O2 |
分子量 |
401.3 g/mol |
IUPAC名 |
1-chloro-2-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C23H22Cl2O2/c1-23(2,18-8-10-19(24)11-9-18)16-26-15-17-14-21(12-13-22(17)25)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
InChIキー |
SBOXLEYOAFOTAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1=C(C=CC(=C1)OC2=CC=CC=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


